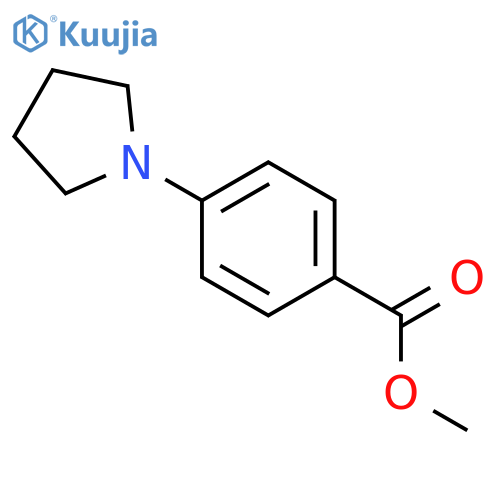Physical properties of the low-cost CZTS absorber layer deposited by spin-coating: effect of the copper concentration associated with SCAPS-1D simulation
RSC Advances Pub Date: 2023-09-11 DOI: 10.1039/D3RA03996J
Abstract
Five samples of copper zinc tin sulfide (CZTS) thin films were deposited by a spin-coating technique at various copper concentrations ranging from 0.5 M to 2.5 M in steps of 0.5 M, in order to improve their stability, efficiency, performance, and reduce the production costs. The XRD patterns showed the existence of the three main characteristic peaks of CZTS (112), (220), and (312), which indicated the formation of the kesterite structure of CZTS. The gap energy of the thin films was calculated based on the derivation method using the absorbance data, and the values obtained varied from 1.46–1.58 eV for 0.5, 1, 1.5, 2, and 2.5 M copper molarity, respectively. Hall effect measurements were used to determine conductivity, which in turn increased with the concentration of copper in the films. The characterization results showed that the sample C3, which represents the 1.5 M copper concentration, exhibited higher crystallinity and better optical and electrical performance than the others. Finally, a theoretical efficiency of 11.6% was obtained when simulating the solar cell using the CZTS thin film (CZTS/ZnS/S:ZnO) in the SCAPS-1D simulation program using the parameters obtained in this study. Under the adopted synthesis conditions, the theoretical simulation corroborated the experimental findings, thus confirming that the synthesized material is a promising candidate for solar cell applications as an absorber layer.

Recommended Literature
- [1] Elemental sulphur in the synthesis of sulphur-containing polymers: reaction mechanisms and green prospects
- [2] Pulsed laser deposition of a Bi2S3/CuInS2/TiO2 cascade structure for high photoelectrochemical performance†
- [3] Different approaches to synthesising cerium oxide nanoparticles and their corresponding physical characteristics, and ROS scavenging and anti-inflammatory capabilities
- [4] Fine-tuning the energy levels and morphology via fluorination and thermal annealing enable high efficiency non-fullerene organic solar cells†
- [5] Surface plasmon resonance study of vesicle rupture by virus-mimetic attack
- [6] Index of authors' names
- [7] A new approach to the study of hydration of ions in aqueous solutions
- [8] A multifunctional nanoprobe based on europium(iii) complex–Fe3O4 nanoparticles for bimodal time-gated luminescence/magnetic resonance imaging of cancer cells in vitro and in vivo†
- [9] In situ fabricated MOF–cellulose composite as an advanced ROS deactivator-convertor: fluoroswitchable bi-phasic tweezers for free chlorine detoxification and size-exclusive catalytic insertion of aqueous H2O2†
- [10] Magnetically-actuated artificial cilia for microfluidic propulsion†‡

Journal Name:RSC Advances
Research Products
-
CAS no.: 12771-92-5
-
CAS no.: 13194-69-9









